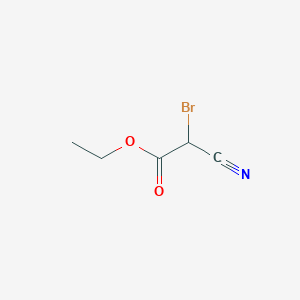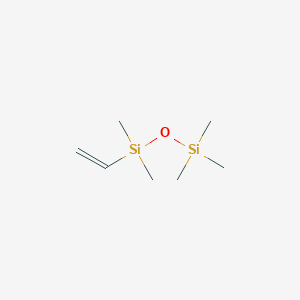
Disiloxane, ethenylpentamethyl-
Descripción general
Descripción
“Disiloxane, ethenylpentamethyl-” is a compound with the molecular formula C7H20OSi2 . It’s a derivative of disiloxane, which is the simplest known siloxane with hydrogen only R groups .
Synthesis Analysis
The synthesis of unsymmetrical bifunctional 1,1,3,3-tetramethyldisiloxane derivatives, which could include “Disiloxane, ethenylpentamethyl-”, can be achieved via subsequent hydrosilylation of alkenes and alkynes . This methodology has vast functional group tolerance and is extremely efficient towards the formation of novel disiloxane-based building blocks .Molecular Structure Analysis
The molecular structure of “Disiloxane, ethenylpentamethyl-” involves an inorganic backbone linked with silicon and oxygen . Methyl groups are bonded to silicon atoms that establish a repeating unit in the polymer chain .Chemical Reactions Analysis
The transition metal ™ catalyzed addition of Si–H bonds to unsaturated bonds is a powerful method for the preparation of silicon-based compounds . This method is widely used in the synthesis of natural products, anti-corrosive coatings, hybrid materials, electrolytes, or polymer fire retardants .Physical And Chemical Properties Analysis
“Disiloxane, ethenylpentamethyl-” has a density of 0.8±0.1 g/cm3, a boiling point of 123.3±8.0 °C at 760 mmHg, and a vapour pressure of 16.2±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 34.6±3.0 kJ/mol and a flash point of 21.0±18.8 °C .Aplicaciones Científicas De Investigación
Application 1: Vitrimerization and Recycling of Silicone Elastomers
Specific Scientific Field
This application falls under the field of Polymer Chemistry .
Summary of the Application
Vinylpentamethyldisiloxane (VPMDS) is used in the vitrimerization and recycling of silicone elastomers. This process involves the transformation of permanent silicone networks into reprocessable and recyclable dynamic networks .
Methods of Application or Experimental Procedures
The activity of various additives promoting siloxane equilibration reactions is examined and quantified on model compounds. The “superbase” phosphazene derivative P4tBu can promote very fast exchanges (a few seconds at 90 °C) even at low concentration (<0.1 wt%). The introduction of such additives can transform permanent silicone networks into reprocessable and recyclable dynamic networks .
Results or Outcomes
The results showed that annealing at high temperature degrades the additives and deactivates the dynamic features of the silicone networks, reverting them back into permanent networks .
Application 2: Fabrication of Polylactic Acid/Silica Composites
Specific Scientific Field
This application is in the field of Materials Science and Engineering .
Summary of the Application
Vinylpentamethyldisiloxane is used in the fabrication of Polylactic Acid (PLA)/silica composites. These composites are multifunctional high-performance materials with outstanding properties relative to neat PLA .
Methods of Application or Experimental Procedures
The fabrication methods include melt-mixing, sol–gel, and in situ polymerization. Surface functionalization of silica is used to improve the dispersion of silica in the polymer matrix .
Results or Outcomes
The addition of silica nanoparticles into the PLA matrix has resulted in improved thermal stability and toughness of the PLA. These composites have potential applications in various industrial needs .
Application 3: Cross-Metathesis and Silylative Coupling Transformations
Specific Scientific Field
This application is in the field of Organic Synthesis .
Summary of the Application
Vinylpentamethyldisiloxane is used in cross-metathesis and silylative coupling transformations for the modification of the vinyl group at silicon in a variety of compounds bearing siloxy framework .
Methods of Application or Experimental Procedures
The procedures use highly active catalytic systems, require mild conditions, and result in efficient and selective functionalisation .
Results or Outcomes
These transformations lead to functionalised (poly)siloxanes, cyclosiloxanes, silsesquioxanes, and spherosilicates of great practical importance .
Application 4: Siloxane Bond Exchanges
Specific Scientific Field
This application is in the field of Chemical Kinetics .
Summary of the Application
Vinylpentamethyldisiloxane is used in the study of siloxane bond exchanges .
Methods of Application or Experimental Procedures
The established exchange mechanism involves the formation of a silanolate ion pair as the active catalytic center .
Results or Outcomes
The study provides important clues concerning the functionalisation and cross-linking of poly(vinyl)siloxanes .
Application 5: Cross-Metathesis and Silylative Coupling Transformations
Methods of Application or Experimental Procedures
Most procedures use highly active catalytic systems, require mild conditions, and result in efficient and selective functionalisation .
Direcciones Futuras
Propiedades
IUPAC Name |
ethenyl-dimethyl-trimethylsilyloxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18OSi2/c1-7-10(5,6)8-9(2,3)4/h7H,1H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRXLWNSVYPSRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061692 | |
| Record name | Pentamethylvinyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disiloxane, ethenylpentamethyl- | |
CAS RN |
1438-79-5 | |
| Record name | Vinylpentamethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1438-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disiloxane, 1-ethenyl-1,1,3,3,3-pentamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disiloxane, 1-ethenyl-1,1,3,3,3-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentamethylvinyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,3,3-Pentamethyl-3-vinyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



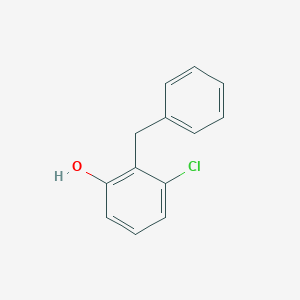

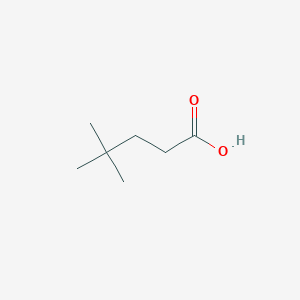

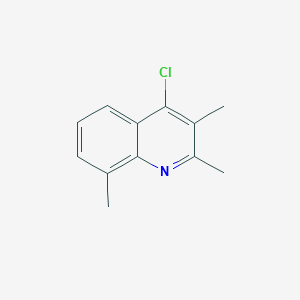
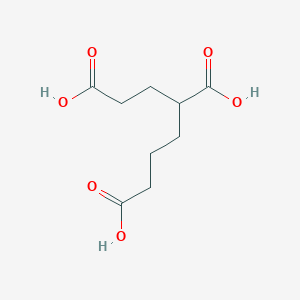
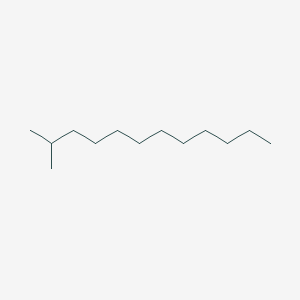

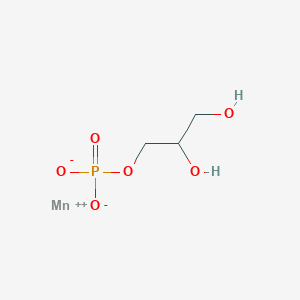
![[(Difluoromethyl)thio]benzene](/img/structure/B72450.png)
